Quaternium-16

Description

Properties

CAS No. |

35239-12-4 |

|---|---|

Molecular Formula |

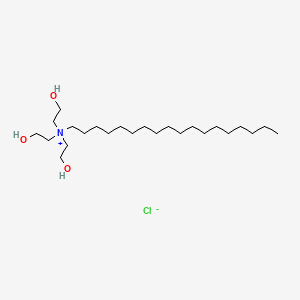

C24H52ClNO3 |

Molecular Weight |

438.1 g/mol |

IUPAC Name |

tris(2-hydroxyethyl)-octadecylazanium;chloride |

InChI |

InChI=1S/C24H52NO3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(19-22-26,20-23-27)21-24-28;/h26-28H,2-24H2,1H3;1H/q+1;/p-1 |

InChI Key |

UMQCZSNKDUWJRI-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCCC[N+](CCO)(CCO)CCO.[Cl-] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](CCO)(CCO)CCO.[Cl-] |

Other CAS No. |

35239-12-4 |

Origin of Product |

United States |

Foundational & Exploratory

Quaternium-16: An In-Depth Technical Guide to Chemical Structure and Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure and synthesis pathways of Quaternium-16, a designation that refers to two distinct chemical entities: Polythis compound and Silicone this compound. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental insights, and visual representations of their chemical nature and formation.

Introduction to this compound

The term "this compound" is utilized within the chemical and cosmetics industries to denote different polymeric structures. It is crucial to distinguish between the non-silicone polymer, Polythis compound, and the silicone-based polymer, Silicone this compound. Both are cationic polymers, meaning they possess a positive charge, which makes them valuable in personal care formulations for their conditioning and antistatic properties.[1][2] This guide will address both compounds separately to provide clarity and detailed technical information.

Polythis compound

Polythis compound is a cationic copolymer synthesized from vinylpyrrolidone (VP) and quaternized vinylimidazole (QVI).[3] Its positive charge stems from the quaternary ammonium groups within the vinylimidazole monomer.[1] This structure allows it to form a film on negatively charged surfaces like hair and skin, providing conditioning, smoothing, and antistatic benefits.[4]

Chemical Structure

Polythis compound is a polymeric quaternary ammonium salt formed from methylvinylimidazolium chloride and vinylpyrrolidone.[5] The ratio of the two monomers can vary, leading to different properties in the final polymer.[6]

Physicochemical Properties

A summary of the key physicochemical properties of Polythis compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 95144-24-4 | |

| Molecular Formula | (C8H11N2·C6H9NO·Cl)x | |

| Appearance | Clear to slightly turbid yellowish viscous liquid | [7] |

| Boiling Point | 100°C | [8] |

| pH (100 g/l) | 5.0 - 8.0 | [1] |

| Solubility in Water | Soluble | [8] |

| Charge Density | 6.1 meq/g at pH 7 | [7] |

Synthesis Pathway

The synthesis of Polythis compound involves the copolymerization of vinylpyrrolidone and 3-methyl-1-vinylimidazolium chloride. This free-radical polymerization is typically initiated by a chemical initiator in a suitable solvent.

Experimental Protocol: Generalized Synthesis of Polyquaternium Polymers

While specific industrial protocols for Polythis compound are proprietary, a general method for the synthesis of polyquaternium salts via free-radical polymerization can be outlined as follows:

-

Monomer Preparation : A mixed solution of the monomers, such as methacryloyloxyethyl trimethyl ammonium chloride and dimethyl diallyl ammonium chloride, is prepared.[9]

-

Initiator Addition : A polymerization initiator, for example, ammonium persulfate, is dissolved in the monomer solution.[9]

-

Reaction Setup : A reaction vessel containing a solvent system (e.g., kerosene and absolute ethanol) is purged with an inert gas like nitrogen and heated to a specific temperature (e.g., 55-65°C).[9]

-

Polymerization : The monomer-initiator solution is added dropwise to the heated solvent.[9] After the addition is complete, the temperature is raised (e.g., to 75-85°C) and maintained for several hours to ensure complete reaction.[9]

-

Isolation and Purification : The reaction mixture is cooled, and the precipitated crude polymer is collected.[9] The crude product is then purified, for instance, by precipitation in a non-solvent like acetone, followed by filtration and drying to yield the final polyquaternium salt.[9]

Silicone this compound

Silicone this compound is a cationic polymer characterized by a silicone backbone with pendant quaternary ammonium groups.[10] The "16" in its name is reported to refer to the length of the alkyl chain associated with the quaternary ammonium group.[11] These polymers are valued for their ability to provide excellent conditioning, reduce static, and offer a silky feel to hair and skin, often with less buildup than some non-silicone counterparts.[12][13]

Chemical Structure

The precise structure of Silicone this compound can vary, but it generally consists of a polysiloxane backbone with attached side chains containing quaternary ammonium salt functionalities. It is often found as a component in more complex structures, such as "Silicone this compound/Glycidoxy Dimethicone Crosspolymer".[10]

Physicochemical Properties

Quantitative data for Silicone this compound as a standalone entity is not widely published. However, properties of a related crosspolymer are available and provide some insight.

| Property | Value | Reference |

| Appearance | Liquid | [14] |

| Solubility in Water | Slightly soluble to soluble | [14] |

| Stability | Stable | [14] |

| Melting Point (°C) | 210.9 (for a related crosspolymer) | [11] |

| Boiling Point (°C) | 569 (for a related crosspolymer) | [11] |

Synthesis Pathway

The synthesis of silicone quaternium compounds typically involves the chemical modification of a silicone polymer. A common method is the hydrosilylation reaction, where a silicone polymer containing Si-H bonds is reacted with an unsaturated amine, followed by quaternization of the amine groups. The synthesis of a related crosspolymer is described as being produced by hydroxylation with the addition of silicon hydride bonds using a platinum catalyst.[11]

Experimental Protocol: Generalized Synthesis of Quaternary Ammonium Compounds

A general two-step process for synthesizing quaternary ammonium compounds can be described as follows, which can be adapted for the quaternization of an aminofunctional silicone:

-

Formation of the Precursor : The first step involves creating the molecule to be quaternized. For Silicone this compound, this would be the synthesis of an aminofunctional silicone, for example, through a hydrosilylation reaction as depicted in the diagram above.

-

Quaternization (Menschutkin Reaction) : The aminofunctional precursor (a tertiary amine) is reacted with an alkyl halide to form the quaternary ammonium salt.[15] This is a bimolecular nucleophilic substitution (SN2) reaction.[15] The reaction is typically carried out in a suitable solvent. The reaction time can range from 1 to 24 hours, and the completeness of the reaction is monitored by measuring the depletion of the starting reactants.[16]

-

Purification : The final product may be purified through various techniques, including precipitation, washing, and drying, to remove unreacted starting materials and byproducts.

Experimental Workflow for Characterization

The characterization of both Polythis compound and Silicone this compound is essential to confirm their structure and purity. A typical experimental workflow for their characterization is outlined below.

This workflow typically involves:

-

Fourier-Transform Infrared (FTIR) Spectroscopy : To identify the characteristic functional groups present in the polymer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to elucidate the detailed chemical structure of the monomers and the final polymer.

-

Gel Permeation Chromatography (GPC) : To determine the molecular weight and molecular weight distribution of the polymer.

-

Thermal Analysis (TGA/DSC) : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and transitions of the polymer.

Conclusion

This compound, in its forms as Polythis compound and Silicone this compound, represents a versatile class of cationic polymers with significant applications in the personal care and cosmetics industries. Understanding their distinct chemical structures and synthesis pathways is crucial for their effective formulation and the development of new products with enhanced performance characteristics. This guide has provided a detailed technical overview to aid researchers and professionals in this endeavor.

References

- 1. ataman-chemicals.com [ataman-chemicals.com]

- 2. ewg.org [ewg.org]

- 3. Polythis compound | Vinylpyrrolidone/Vinylimidazolium | Cosmetic Ingredients Guide [ci.guide]

- 4. altmeyers.org [altmeyers.org]

- 5. ewg.org [ewg.org]

- 6. Polythis compound [tightlycurly.com]

- 7. POLYQUATERNIUM 16 - Ataman Kimya [atamanchemicals.com]

- 8. specialchem.com [specialchem.com]

- 9. CN104193892A - Preparation method of polyquaternium with antistatic property of oil - Google Patents [patents.google.com]

- 10. cosmileeurope.eu [cosmileeurope.eu]

- 11. Silicone this compound/glycidoxy dimethicone crosspolymer - Descrizione [tiiips.com]

- 12. incibeauty.com [incibeauty.com]

- 13. cosmileeurope.eu [cosmileeurope.eu]

- 14. Silicone this compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 15. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US20070260089A1 - Method for the Synthesis of Quaternary Ammonium Compounds and Compositions Thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Silicone Quaternium-16

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicone Quaternium-16 is a complex polymeric quaternary ammonium salt of a silicone, belonging to the broader class of organosilicon compounds.[1][2] It is a cationic surfactant valued for its conditioning and film-forming properties, primarily utilized in the cosmetics and personal care industries for hair and skin care formulations.[3][4] This technical guide provides a comprehensive overview of the available physicochemical data for Silicone this compound, details relevant experimental protocols for its characterization, and visualizes its mechanism of action. Due to the limited availability of specific quantitative data for Silicone this compound in the public domain, this guide also incorporates data and methodologies for closely related silicone polymers to provide a more complete technical context.

Physicochemical Properties

Silicone this compound is typically supplied as a non-ionic microemulsion, which appears as a clear to semi-clear liquid.[5] This form facilitates its incorporation into aqueous formulations.[5] The molecule itself is a large polymer and is not expected to penetrate the skin.

Table 1: General Physicochemical Properties of Silicone this compound and Related Silicone Compounds

| Property | Silicone this compound (or its microemulsion) | Representative Silicone Fluids (for comparison) | Data Source |

| Appearance | Clear to semi-clear liquid | Clear, colorless liquids | [5] |

| Solubility in Water | Dispersible; not truly water-soluble or rinsable[6] | Insoluble[7] | [6][7] |

| Solubility in Organic Solvents | Information not available | Soluble in non-polar solvents like hexane and toluene; limited solubility in polar solvents like ethanol and acetone.[8] Some cosmetic esters can act as solvents.[9][10][11] | [8][9][10][11] |

| pH Stability | Stable in a pH range of 3-7 | Generally stable over a wide pH range | [5] |

| Viscosity | Low viscosity (as a microemulsion) | Wide range (10 to 100,000 mPa·s at 25°C), dependent on molecular weight and temperature.[12] | [5][12] |

| Refractive Index | Information not available | Typically around 1.403 at 25°C for standard silicone fluids.[13] | [13] |

| Molecular Weight | High molecular weight polymer (>1000 Da) | Varies widely depending on the degree of polymerization. | |

| Toxicity | Low acute oral toxicity in rats; slightly irritating to skin and eyes. Not expected to be significantly dermally absorbed. | Generally low toxicity.[14] | [14] |

Mechanism of Action: Surface Conditioning

The primary mechanism of action for Silicone this compound is its function as a cationic conditioning agent. Due to its positively charged quaternary ammonium groups, it is attracted to and adsorbs onto negatively charged surfaces, such as damaged areas of hair cuticles. This interaction leads to the formation of a thin, protective, and lubricating film. This film reduces friction between hair fibers, making them easier to comb, and imparts a soft, smooth feel.[3]

Experimental Protocols

Synthesis of Silicone Quaternary Ammonium Salts

The synthesis of silicone quaternary ammonium salts generally involves a two-step process: the reaction of an amino-functional silicone with an epoxy-functional molecule, followed by quaternization.[1][15]

Experimental Workflow: Synthesis

Methodology:

-

Ring-Opening Reaction: An amino-functional silicone is reacted with an epoxy-functional molecule in a suitable solvent under controlled temperature. The reaction progress can be monitored by techniques such as titration of the amine groups or spectroscopic analysis (FTIR).[1]

-

Quaternization: The resulting hydroxy-functional aminosilicone is then reacted with an alkylating agent (e.g., methyl chloride) to form the quaternary ammonium salt. This step is typically carried out in a pressure reactor.[1]

-

Purification: The final product is purified to remove unreacted starting materials, by-products, and solvent. Purification methods may include distillation, re-precipitation, or acid washing.[16]

Characterization Techniques

A variety of analytical methods can be employed to characterize the physicochemical properties of Silicone this compound.

Table 2: Analytical Methods for Characterization

| Property | Method | Principle |

| Molecular Weight & Distribution | Gel Permeation Chromatography (GPC) | Separates molecules based on their size in solution. |

| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies functional groups based on their characteristic absorption of infrared radiation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) | Provides detailed information about the molecular structure and composition. | |

| Viscosity | Rotational Viscometry | Measures the torque required to rotate a spindle in the fluid at a constant speed.[12] |

| Refractive Index | Refractometry | Measures the bending of light as it passes through the substance. |

| Surface Tension | Pendant Drop Tensiometry | Calculates surface tension from the shape of a pendant drop of the liquid. |

| Purity | Gas Chromatography-Mass Spectrometry (GC-MS) | Separates and identifies volatile components in a sample.[16] |

Experimental Workflow: Characterization

Biological Interactions and Drug Development Considerations

The available literature on Silicone this compound primarily focuses on its application in personal care, with limited information on its biological interactions in a drug development context. As a large polymeric molecule, significant dermal absorption is not expected. However, its cationic and surfactant nature suggests potential for interaction with cell membranes if it were to reach biological tissues.

For drug development professionals, it is important to consider the following:

-

Excipient Compatibility: Silicone this compound's cationic nature may lead to incompatibilities with anionic active pharmaceutical ingredients (APIs) or other excipients.

-

Impact on Skin Barrier: While it forms a protective film, the long-term effects of this film on the skin barrier function are not well-documented.[3]

-

Toxicology: Although acute toxicity appears low, comprehensive toxicological data, especially for chronic exposure or in specific drug delivery systems, is limited.[14]

Conclusion

Silicone this compound is a versatile conditioning polymer with a well-established role in the cosmetics industry. Its physicochemical properties are largely dictated by its polymeric silicone backbone and cationic quaternary ammonium groups. While specific quantitative data for the pure compound is scarce, this guide provides a comprehensive overview based on available information and data from related silicone polymers. The provided experimental protocols offer a foundation for the synthesis and characterization of this and similar materials. For applications in drug development, further research into its biological interactions and compatibility with pharmaceutical formulations is warranted.

References

- 1. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]

- 2. ewg.org [ewg.org]

- 3. myrevea.com [myrevea.com]

- 4. silicone this compound [thegoodscentscompany.com]

- 5. Micro-Quat16™ (Silicone this compound Microemulsion) [myskinrecipes.com]

- 6. Silicone Ingredient Solubility List [science-yhairblog.blogspot.com]

- 7. clearcoproducts.com [clearcoproducts.com]

- 8. deepseasilicone.com [deepseasilicone.com]

- 9. CA2703114A1 - Silicone elastomers in cosmetic esters - Google Patents [patents.google.com]

- 10. EP0437216A2 - Silicone-dissolving and solubilizing agents - Google Patents [patents.google.com]

- 11. data.epo.org [data.epo.org]

- 12. Influence of the Temperature on the Viscosity of Different Types of Silicone - The Journal of Plastination [journal.plastination.org]

- 13. gelest.com [gelest.com]

- 14. Silicone Toxicology - Safety of Silicone Breast Implants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to the Mechanism of Action of Quaternium-16 on Keratin Surfaces

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Quaternium-16 on keratinous substrates, with a primary focus on human hair. This compound, a cationic copolymer of vinylpyrrolidone and quaternized vinylimidazole, is a widely utilized conditioning agent in the cosmetics and personal care industry.[1] Its efficacy stems from its ability to adsorb onto the negatively charged surface of keratin, forming a thin, conditioning film. This guide delves into the physicochemical principles governing this interaction, including the electrostatic forces, the structure of the adsorbed polymer layer, and the resultant modifications to the surface properties of keratin. While specific quantitative binding data for this compound is limited in public literature, this document compiles analogous data from related cationic polymers to provide a semi-quantitative understanding of the adsorption process. Detailed, generalized experimental protocols for characterizing the interaction of cationic polymers with keratin surfaces are also provided, alongside illustrative diagrams to elucidate key mechanisms and workflows.

Introduction: The Chemistry and Function of this compound

This compound is a complex cationic polymer synthesized from the copolymerization of vinylpyrrolidone and quaternized vinylimidazole.[1] The presence of quaternary ammonium groups confers a net positive charge to the polymer, which is central to its functionality as a conditioning agent.[2] In cosmetic formulations, this compound is employed to enhance the manageability, softness, and shine of hair, as well as to reduce static electricity and frizz.[2][3] These benefits are directly attributable to its interaction with the keratin surfaces of hair and skin.

The primary mechanism of action is the electrostatic attraction between the cationic this compound and the anionic sites on keratin surfaces. Hair, particularly when damaged by chemical treatments or environmental exposure, possesses a net negative charge due to the presence of carboxylate groups from the deprotonation of amino acid residues such as aspartic acid and glutamic acid.[4] This charge difference facilitates the adsorption of the cationic polymer from solution onto the hair shaft, forming a protective and conditioning film.[5][6]

The Adsorption Mechanism of Cationic Polymers on Keratin

The interaction of this compound with keratin is a complex process governed by a combination of electrostatic and hydrophobic forces. The initial and dominant driving force is the electrostatic attraction between the positively charged quaternary ammonium groups of the polymer and the negatively charged sites on the keratin surface.[4] This is followed by the arrangement of the polymer on the surface to form a stable, conditioning film.

Electrostatic Interaction and Film Formation

The adsorption process can be visualized as the migration of the solvated this compound polymer chains from the bulk solution to the keratin-water interface. The cationic sites on the polymer act as anchors, binding to the anionic sites on the keratin. This initial binding is followed by the spreading of the polymer chain along the surface, leading to the formation of a thin film.[6] The vinylpyrrolidone units, being less polar than the quaternized imidazole groups, may contribute to the hydrophobic interactions with the more nonpolar regions of the keratin surface, further stabilizing the adsorbed layer.[7]

dot

Caption: Adsorption of this compound onto a keratin surface.

Structure of the Adsorbed Polymer Layer

The conformation of the adsorbed this compound on the keratin surface is likely to be a combination of "trains" (segments in close contact with the surface), "loops" (segments extending into the solution), and "tails" (free ends of the polymer chain). This conformation is influenced by factors such as the charge density of the polymer, its molecular weight, the ionic strength of the solution, and the pH.[8] The quaternized imidazole groups are expected to be predominantly in the "train" segments, directly interacting with the anionic sites on the keratin. The vinylpyrrolidone units may be present in both "trains" and "loops," contributing to the overall film properties.

Quantitative Analysis of Polymer Adsorption (Analogous Systems)

| Adsorbent | Adsorbate | Isotherm Model | Key Parameters | Reference |

| Human Hair | Dimethylpabamidopropyl laurdimonium tosylate (a cationic surfactant) | Freundlich | Indicates heterogeneous surface binding. | [4] |

| Activated Sludge | Polyquaternium-10 | Non-linear | Shows a "threshold loading" effect. | [9] |

| Polymeric Shell | Polyvinylpyrrolidone (PVP) | Langmuir | q_max = 192.9 g/kg, K_L = 0.18 m³/kg | [10] |

Note: The data presented in this table is for analogous systems and should be considered as illustrative of the type of quantitative analysis that can be performed.

Experimental Protocols for Characterization

A variety of surface-sensitive techniques can be employed to characterize the adsorption of this compound on keratin surfaces. The following are generalized protocols based on methodologies reported in the literature for similar systems.

Atomic Force Microscopy (AFM) for Surface Morphology

AFM is a powerful technique for visualizing the surface topography of hair fibers at the nanoscale, both before and after treatment with this compound.

Objective: To visualize the formation of a polymer film and quantify changes in surface roughness.

Protocol:

-

Sample Preparation: Mount a single hair fiber on a clean mica or glass substrate using a minimal amount of adhesive at the ends. Prepare both untreated (control) and this compound-treated hair samples. For treated samples, immerse the hair in a solution of this compound (e.g., 1% w/v in deionized water) for a specified time (e.g., 5 minutes), followed by rinsing with deionized water and air-drying.[11]

-

AFM Imaging:

-

Use a commercial AFM instrument operating in tapping mode to minimize damage to the soft polymer film.

-

Select a silicon nitride cantilever with a sharp tip (nominal radius < 10 nm).

-

Scan a representative area of the hair cuticle (e.g., 5 µm x 5 µm).

-

Acquire both height and phase images. Phase images can provide contrast based on the material properties, helping to distinguish the polymer film from the underlying keratin.

-

-

Data Analysis:

-

Use the AFM software to calculate the root-mean-square (RMS) roughness of the scanned areas for both control and treated samples. An increase in RMS roughness may indicate the deposition of a polymer film.[12]

-

Visually inspect the images for evidence of a continuous or patchy polymer film.

-

dot

Caption: Workflow for AFM analysis of this compound on hair.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Adsorption Kinetics and Viscoelastic Properties

QCM-D is a real-time, surface-sensitive technique that can measure the mass and viscoelastic properties of a thin film as it adsorbs onto a sensor surface.

Objective: To quantify the adsorbed mass of this compound and characterize the viscoelastic properties of the resulting film.

Protocol:

-

Sensor Preparation: Use a gold-coated QCM-D sensor. A keratin-coated sensor can be prepared by adsorbing a layer of keratin from a solution onto the gold surface.

-

QCM-D Measurement:

-

Establish a stable baseline by flowing a buffer solution (e.g., phosphate-buffered saline, PBS) over the sensor.

-

Introduce a solution of this compound (e.g., 100 ppm in PBS) and monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency indicates mass adsorption.

-

After the adsorption reaches a plateau, rinse with the buffer solution to remove any loosely bound polymer. The remaining frequency shift corresponds to the irreversibly adsorbed mass.

-

-

Data Analysis:

-

Use the Sauerbrey equation to calculate the adsorbed mass from the change in frequency, assuming a rigid film (low dissipation).

-

If the dissipation change is significant, use a viscoelastic model (e.g., the Voigt model) to determine the film's thickness, shear modulus, and viscosity.[13]

-

dot

Caption: QCM-D experimental workflow for this compound adsorption.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Surface Analysis

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the top few nanometers of a surface.

Objective: To confirm the presence of this compound on the hair surface by detecting the nitrogen from the quaternary ammonium and imidazole groups.

Protocol:

-

Sample Preparation: Prepare untreated (control) and this compound-treated hair samples as described for AFM.

-

XPS Analysis:

-

Mount the hair samples on a sample holder using double-sided adhesive tape.

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Acquire high-resolution spectra of the N 1s region.

-

-

Data Analysis:

-

Compare the survey spectra of the control and treated samples. The treated sample should show a significant nitrogen peak that is absent or much smaller in the control.

-

Deconvolute the high-resolution N 1s spectrum to identify the different chemical states of nitrogen, which can help to confirm the presence of the quaternary ammonium and imidazole groups.[14]

-

Concluding Remarks

The mechanism of action of this compound on keratin surfaces is primarily driven by the electrostatic attraction between the cationic polymer and the anionic keratin. This leads to the formation of a thin, conditioning film that modifies the surface properties of the hair, resulting in improved manageability, reduced static, and enhanced feel. While direct quantitative data for this compound is scarce, the principles of polymer adsorption and the data from analogous systems provide a strong framework for understanding its performance. The experimental protocols outlined in this guide offer a starting point for researchers to further investigate and quantify the interaction of this compound and other cationic polymers with keratinous substrates. Further research focusing on obtaining specific adsorption isotherms and thermodynamic data for this compound would be highly valuable for a more complete understanding and for the rational design of new and improved hair and skin conditioning products.

References

- 1. POLYQUATERNIUM 16 - Ataman Kimya [atamanchemicals.com]

- 2. specialchem.com [specialchem.com]

- 3. vedaoils.com [vedaoils.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. POLYQUATERNIUM 7 - Ataman Kimya [atamanchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Examining polyquaternium polymers deposition on human excised hair fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Adsorption isotherms of Polyquaternium-10 polymers by activated sludge solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Equilibrium adsorption of polyvinylpyrrolidone and its role on thermoregulating microcapsules synthesis process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. nanoscience.com [nanoscience.com]

- 14. researchgate.net [researchgate.net]

Determining the Molecular Weight of Polyquaternium-16: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyquaternium-16, a cationic copolymer of vinylpyrrolidone and quaternized vinylimidazole, is a widely utilized ingredient in the pharmaceutical and cosmetic industries for its conditioning and film-forming properties. The molecular weight (MW) and molecular weight distribution of Polythis compound are critical parameters that dictate its performance, including viscosity, substantivity to hair and skin, and interaction with other formulation components. This technical guide provides a comprehensive overview of the primary methodologies for determining the molecular weight of Polythis compound, with a focus on size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) and dilute solution viscometry. Detailed experimental considerations and data interpretation for these techniques are presented to equip researchers with the necessary knowledge for accurate and reliable characterization of this important polymer.

Introduction to Polythis compound and the Significance of Molecular Weight

Polythis compound is a polymeric quaternary ammonium salt that carries a positive charge, enabling it to adsorb onto negatively charged surfaces like hair and skin, thereby imparting conditioning effects.[1][2] The chain length of the polymer, and consequently its molecular weight, directly influences its physical and functional properties. For instance, higher molecular weight species may provide more substantial film-forming effects, while lower molecular weight fractions might offer different sensory attributes. Therefore, precise measurement of the molecular weight distribution is crucial for quality control, formulation development, and ensuring batch-to-batch consistency.

The key parameters in polymer characterization are:

-

Weight-average molecular weight (Mw): More sensitive to the presence of high molecular weight species.

-

Number-average molecular weight (Mn): More sensitive to the presence of low molecular weight species.

-

Polydispersity Index (PDI or Đ): The ratio of Mw to Mn (Mw/Mn), which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer, while higher values signify a broader distribution of chain lengths.

Primary Techniques for Molecular Weight Determination

The cationic nature of Polythis compound presents a challenge for standard analytical techniques due to potential electrostatic interactions with analytical instrumentation. The most robust and widely accepted methods for characterizing cationic polymers are Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) and Dilute Solution Viscometry.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC, also known as Gel Permeation Chromatography (GPC), separates polymers based on their hydrodynamic volume in solution.[3] As the polymer solution passes through a column packed with porous particles, larger molecules elute earlier than smaller molecules. Coupling SEC with a MALS detector allows for the direct determination of the absolute molecular weight at each elution volume, independent of column calibration with polymer standards.[4][5] An additional concentration detector, such as a differential refractive index (dRI) detector, is used in conjunction with the MALS detector.

A generalized protocol for the SEC-MALS analysis of a cationic polymer like Polythis compound is provided below. Optimization of these parameters is essential for achieving accurate results.

Instrumentation:

-

HPLC system with a pump, autosampler, and column oven

-

SEC columns suitable for aqueous-soluble cationic polymers (e.g., polymethacrylate-based columns)

-

Multi-Angle Light Scattering (MALS) detector

-

Differential Refractive Index (dRI) detector

Reagents:

-

High-purity water (e.g., 18.2 MΩ·cm)

-

Mobile phase buffer salts (e.g., sodium phosphate, sodium nitrate)

-

pH adjusting reagents (e.g., phosphoric acid)

-

Polythis compound sample

Procedure:

-

Mobile Phase Preparation: The key challenge in the SEC of cationic polymers is preventing ionic interactions with the stationary phase. This is typically achieved by using a mobile phase with a sufficiently high ionic strength and an acidic pH. A common mobile phase for similar cationic polymers is an aqueous buffer. For instance, an acidic buffered mobile phase is often used to suppress electrostatic attraction between cationic water-soluble polymers and the stationary phase.[6]

-

Example Mobile Phase: 100 mM sodium phosphate with 100 mM sodium nitrate, adjusted to a pH of 4.5. The mobile phase should be filtered through a 0.22 µm filter and degassed.

-

-

Sample Preparation:

-

Accurately weigh the Polythis compound sample and dissolve it in the mobile phase to a known concentration (e.g., 1-2 mg/mL).

-

Allow the sample to dissolve completely, using gentle agitation if necessary.

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

-

-

Instrument Setup and Analysis:

-

Equilibrate the SEC columns with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved on both the MALS and dRI detectors.

-

Set the column oven temperature (e.g., 30-40 °C) to ensure viscosity consistency and improve peak shape.

-

Inject the prepared sample solution.

-

Collect and analyze the data using appropriate software (e.g., ASTRA).

-

The MALS software uses the light scattering intensity at multiple angles and the concentration data from the dRI detector to calculate the absolute molecular weight at each point across the elution peak. This allows for the determination of Mw, Mn, and the PDI for the entire sample.

Dilute Solution Viscometry

Dilute solution viscometry is a classical technique for determining the viscosity-average molecular weight (Mv) of a polymer. This method relates the intrinsic viscosity [η] of a polymer solution to its molecular weight through the Mark-Houwink-Sakurada equation:[7][8]

[η] = K * Mva

Where:

-

[η] is the intrinsic viscosity, determined by extrapolating the relative viscosity of polymer solutions of different concentrations to zero concentration.

-

K and a are the Mark-Houwink parameters, which are specific to a given polymer-solvent-temperature system.

Instrumentation:

-

Capillary viscometer (e.g., Ubbelohde type)

-

Constant temperature water bath

-

Volumetric flasks and pipettes

-

Stopwatch

Reagents:

-

High-purity solvent (e.g., deionized water or a buffered aqueous solution)

-

Polythis compound sample

Procedure:

-

Solvent Preparation: Use a high-purity, filtered, and degassed solvent.

-

Solution Preparation: Prepare a stock solution of Polythis compound in the chosen solvent. From this stock, prepare a series of dilutions of known concentrations.

-

Measurement of Flow Times:

-

Equilibrate the viscometer in the constant temperature bath.

-

Measure the flow time of the pure solvent (t0).

-

For each polymer solution, rinse the viscometer with the solution and then measure its flow time (t).

-

-

Calculations:

-

Calculate the relative viscosity (ηrel = t/t0) and specific viscosity (ηsp = ηrel - 1).

-

Calculate the reduced viscosity (ηred = ηsp/c) and the inherent viscosity (ηinh = ln(ηrel)/c), where c is the concentration.

-

-

Determination of Intrinsic Viscosity:

-

Plot both the reduced viscosity and the inherent viscosity against concentration.

-

Extrapolate both lines to zero concentration. The common y-intercept of these two plots gives the intrinsic viscosity [η].

-

Data Presentation and Interpretation

For effective comparison and quality control, the molecular weight data for different batches or samples of Polythis compound should be summarized in a structured table. Although specific data for Polythis compound is not publicly available, the following table provides a template with hypothetical values to illustrate how the results would be presented.

| Sample ID | Technique | Mw (kDa) | Mn (kDa) | PDI (Mw/Mn) | Intrinsic Viscosity [η] (dL/g) |

| PQ16-Batch A | SEC-MALS | 125 | 78 | 1.60 | N/A |

| PQ16-Batch B | SEC-MALS | 132 | 80 | 1.65 | N/A |

| PQ16-Batch C | SEC-MALS | 119 | 75 | 1.59 | N/A |

| PQ16-Batch A | Viscometry | - | - | - | 0.85 |

| PQ16-Batch B | Viscometry | - | - | - | 0.91 |

| PQ16-Batch C | Viscometry | - | - | - | 0.82 |

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Conclusion

The determination of the molecular weight of Polythis compound is essential for controlling its quality and predicting its performance in final formulations. SEC-MALS stands out as the preferred method as it provides absolute molecular weight distribution without the need for polymer-specific standards. While dilute solution viscometry is a more accessible technique, its utility for absolute molecular weight determination is contingent on the prior establishment of Mark-Houwink parameters using an absolute method. For researchers and drug development professionals, a thorough characterization of Polythis compound's molecular weight properties will lead to more robust and reliable product development.

References

- 1. ataman-chemicals.com [ataman-chemicals.com]

- 2. POLYQUATERNIUM 16 - Ataman Kimya [atamanchemicals.com]

- 3. measurlabs.com [measurlabs.com]

- 4. sciepub.com [sciepub.com]

- 5. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]

- 6. cromlab-instruments.es [cromlab-instruments.es]

- 7. Mark–Houwink equation - Wikipedia [en.wikipedia.org]

- 8. cpsm.kpi.ua [cpsm.kpi.ua]

- 9. researchgate.net [researchgate.net]

Charge Density Analysis of Quaternium-16 Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternium-16 is a cationic polymer belonging to the polyquaternium class of ingredients, widely utilized in the cosmetics and personal care industries for its conditioning and antistatic properties.[1] It is a copolymer synthesized from vinylpyrrolidone and quaternized vinylimidazole.[2] The positive charges conferred by the quaternary ammonium groups are fundamental to its functionality, enabling it to interact with negatively charged surfaces such as hair and skin. This interaction is primarily governed by the polymer's charge density, a critical parameter that dictates its performance in various formulations. This technical guide provides an in-depth analysis of the charge density of this compound polymers, including quantitative data, detailed experimental protocols for its determination, and an exploration of its potential applications in pharmaceutical sciences.

Chemical Structure and Properties

This compound is a copolymer composed of vinylpyrrolidone and quaternized vinylimidazole monomer units. The vinylpyrrolidone monomer is uncharged, while the quaternized vinylimidazole monomer carries a permanent positive charge on the imidazole ring. The ratio of these monomers in the polymer chain determines the overall charge density.

Below is a diagram illustrating the chemical structure of the this compound copolymer.

Caption: A simplified diagram illustrating the copolymer structure of this compound, composed of vinylpyrrolidone and quaternized vinylimidazole units.

Quantitative Charge Density Data

The charge density of a polymer is a measure of the number of charged groups per unit mass, typically expressed in milliequivalents per gram (meq/g). This parameter is crucial as it influences the polymer's interaction with other molecules and surfaces. The charge density of cationic polymers can be influenced by factors such as the pH and ionic strength of the solution.[3][4] For this compound, a permanently quaternized polymer, the charge density is expected to be largely independent of pH.

| Product Name/Type | Charge Density (meq/g) | pH | Ionic Strength | Reference |

| Luviquat Excellence (containing this compound) | 6.1 | 7 | Not Specified | [1] |

Note: Data on the charge density of this compound under varying pH and ionic strength conditions is limited in publicly available literature. The provided value is for a specific commercial product.

Experimental Protocols for Charge Density Determination

The charge density of cationic polymers like this compound can be determined using several analytical techniques. The most common methods are conductometric and potentiometric titrations.

Conductometric Titration

This method involves titrating a solution of the cationic polymer with a standard solution of an oppositely charged polymer or titrant and monitoring the change in conductivity. The endpoint, which corresponds to the complete neutralization of the charges on the polymer, is identified by a sharp change in the conductivity curve.

Detailed Methodology:

-

Preparation of the Polymer Solution:

-

Accurately weigh a known amount of the this compound polymer (e.g., 0.1 g) and dissolve it in a known volume of deionized water (e.g., 100 mL) to create a stock solution.

-

Take a specific volume of the stock solution (e.g., 20 mL) and dilute it with deionized water in a titration vessel.

-

-

Titrant Preparation:

-

Prepare a standardized solution of a negatively charged titrant, such as sodium poly(vinyl sulfate) (PVSK) or potassium polyvinyl sulfate, with a known concentration (e.g., 0.001 N).

-

-

Titration Procedure:

-

Immerse a calibrated conductivity probe into the polymer solution.

-

Allow the conductivity reading to stabilize.

-

Add the titrant in small, precise increments (e.g., 0.1 mL) using a burette.

-

Record the conductivity reading after each addition, ensuring the solution is well-mixed and the reading is stable.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the conductivity (in µS/cm or mS/cm) against the volume of titrant added (in mL).

-

The resulting graph will typically show two linear segments with different slopes.

-

The intersection of the extrapolation of these two lines represents the equivalence point volume.

-

Calculate the charge density using the following formula: Charge Density (meq/g) = (V * N) / W Where:

-

V = Equivalence point volume of the titrant (in L)

-

N = Normality of the titrant (in eq/L)

-

W = Weight of the polymer in the titrated solution (in g)

-

-

Caption: Workflow diagram for determining polymer charge density using conductometric titration.

Potentiometric Titration

Potentiometric titration involves monitoring the change in the electrochemical potential of a solution during titration. For cationic polymers, an ion-selective electrode (ISE) that is responsive to the titrant or the polymer itself can be used.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare the this compound solution and the titrant solution (e.g., a standard solution of an anionic surfactant like sodium dodecyl sulfate, SDS) as described for conductometric titration.

-

-

Titration Setup:

-

Place the polymer solution in a titration vessel.

-

Immerse a suitable ion-selective electrode and a reference electrode into the solution. The ISE should be sensitive to the concentration of the free titrant ions.

-

-

Titration Procedure:

-

Record the initial potential of the solution.

-

Add the titrant in small, known increments.

-

After each addition, stir the solution until a stable potential reading is obtained.

-

Continue the titration beyond the equivalence point.

-

-

Data Analysis:

-

Plot the measured potential (in mV) against the volume of titrant added.

-

The equivalence point is determined from the inflection point of the titration curve. This can be more accurately determined by plotting the first or second derivative of the potential with respect to the volume.

-

Calculate the charge density using the same formula as for conductometric titration.

-

Applications in Drug Development

While this compound is predominantly used in cosmetics, the properties of polyquaternium compounds suggest potential applications in the pharmaceutical field, particularly in drug delivery and formulation.

-

Ophthalmic Formulations: Other polyquaterniums, such as Polyquaternium-1, are used as preservatives in ophthalmic solutions due to their antimicrobial properties and lower toxicity compared to traditional preservatives like benzalkonium chloride.[5][6][7][8][9] The cationic nature and film-forming ability of this compound could potentially be leveraged for similar applications, or to enhance the residence time of ophthalmic drugs on the ocular surface.

-

Topical Drug Delivery: The positive charge of this compound allows for ionic bonding with the negatively charged skin surface.[1] This property could be exploited to develop topical drug delivery systems with enhanced skin adhesion, potentially leading to improved drug penetration and prolonged therapeutic effect.

-

Drug Carrier Systems: Cationic polymers are investigated as carriers for anionic drugs, forming polyelectrolyte complexes that can protect the drug and control its release.[10] The ability of this compound to form complexes with anionic species suggests its potential as a component in such drug delivery systems.

Below is a diagram illustrating the potential signaling pathway for enhanced drug delivery using a cationic polymer like this compound.

References

- 1. POLYQUATERNIUM 16 - Ataman Kimya [atamanchemicals.com]

- 2. Polythis compound | Vinylpyrrolidone/Vinylimidazolium | Cosmetic Ingredients Guide [ci.guide]

- 3. Cationic polymer - Glossary - ALMAWATECH [almawatech.com]

- 4. The Effect of Cationic Charge Density Change on Transfection Efficiency of Polyethylenimine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PRESERVATIVES FROM THE EYE DROPS AND THE OCULAR SURFACE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyquaternium-1 in Ophthalmic Solutions Preservative for Eye Drops [ablepharma.com]

- 7. US5603929A - Preserved ophthalmic drug compositions containing polymeric quaternary ammonium compounds - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Ophthalmic preservatives: focus on polyquaternium-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The anti-bacterial poly(caprolactone)-poly(quaternary ammonium salt) as drug delivery carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Quaternium-16 in Cosmetic Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternium-16 is a designation for cationic polymers used in the cosmetics industry, primarily for their conditioning and antistatic properties. However, the term "this compound" can be ambiguous, referring to two distinct chemical entities: Polythis compound and Silicone this compound . This technical guide provides a comprehensive overview of the solubility and stability of both Polythis compound and Silicone this compound in the context of cosmetic formulations, addressing the core requirements of data presentation, experimental protocols, and visualization of key processes.

Polythis compound is a copolymer of vinylpyrrolidone and quaternized vinylimidazole.[1][2][3] It is a synthetic polymer with a positive charge, which allows it to interact with the negatively charged surfaces of hair and skin, providing conditioning benefits.[4][5]

Silicone this compound is a polymeric quaternary ammonium salt of a silicone.[6][7] This molecule combines the conditioning properties of quaternary ammonium compounds with the unique sensory and film-forming characteristics of silicones.[8][9] It is often supplied as a microemulsion to facilitate its incorporation into aqueous formulations.

Chemical Properties

A fundamental understanding of the chemical properties of these polymers is crucial for predicting their behavior in cosmetic formulations.

Polythis compound

-

INCI Name: Polythis compound[2]

-

Chemical Description: A copolymer of 1-vinyl-2-pyrrolidone and 1-vinyl-3-methylimidazolium chloride.[10]

-

CAS Number: 95144-24-4[4]

-

Molecular Formula: (C12H18ClN3O)n[3]

-

Appearance: Typically supplied as a clear, yellow, viscous liquid (e.g., a 40% solution in water).[1]

Silicone this compound

-

INCI Name: Silicone this compound[6]

-

Chemical Description: A polymeric quaternary ammonium salt of a silicone. The "16" often refers to the length of the alkyl chain of the quaternary ammonium group.[8] It can be a complex structure, such as a crosslinked polymer of silicone this compound and glycidoxy dimethicone.[8]

-

Appearance: As a raw material, it can be a high-viscosity polymer. In cosmetic applications, it is commonly supplied as a non-ionic microemulsion for ease of use.[11][12]

Solubility

The solubility of these polymers dictates how they can be incorporated into different types of cosmetic formulations.

Polythis compound

Polythis compound is generally characterized by its good solubility in water.[4] This property allows for its straightforward incorporation into aqueous systems such as shampoos, conditioners, and styling gels. Its compatibility with anionic surfactants is a key feature, enabling its use in cleansing formulations.[1]

Table 1: Solubility Profile of Polythis compound

| Solvent System | Solubility | Observations and Formulation Notes |

| Water | Soluble[4] | Forms clear to slightly hazy solutions. Viscosity increases with concentration. |

| Ethanol | Soluble | Often used in styling products like hairsprays and mousses. |

| Propylene Glycol | Soluble | Can be used as a co-solvent to aid in formulation clarity. |

| Mineral Oil | Insoluble | Not suitable for anhydrous oil-based systems. |

| Isopropyl Myristate | Insoluble | Incompatible with many common cosmetic esters. |

Silicone this compound

The solubility of Silicone this compound is more complex due to its silicone backbone. The neat polymer is generally water-insoluble.[9] To overcome this, it is often supplied as a pre-emulsified system, typically a microemulsion, which is dispersible in water.[11] This allows for its inclusion in water-based products, creating stable formulations with desirable sensory properties. Some variants, such as Silicone this compound/Glycidoxy Dimethicone Crosspolymer, are described as water-dispersible.[13]

Table 2: Solubility Profile of Silicone this compound

| Solvent System | Solubility (Neat Polymer) | Solubility (Microemulsion) | Observations and Formulation Notes |

| Water | Insoluble[9] | Dispersible | Forms stable dispersions, which can be clear depending on the microemulsion particle size. |

| Cyclomethicone | Soluble | Dispersible | The neat polymer is soluble in volatile silicones. |

| Dimethicone | Soluble | Dispersible | Good compatibility with non-volatile silicones. |

| Ethanol | Sparingly Soluble | Dispersible | May require a co-solvent for stable incorporation. |

| Isopropyl Myristate | Sparingly Soluble | Dispersible | Compatibility with esters should be tested on a case-by-case basis. |

Stability

The stability of this compound polymers is critical for ensuring the shelf-life and efficacy of cosmetic products. Key factors influencing stability include pH, temperature, and interactions with other formulation ingredients.

Polythis compound

Polythis compound is reported to be stable across a wide range of pH levels and temperatures, making it a versatile ingredient for various cosmetic applications.[5]

Table 3: Stability Profile of Polythis compound

| Stability Factor | Observations and Formulation Considerations |

| pH | Stable in a typical cosmetic pH range of 5.0-8.0.[4] |

| Temperature | Stable under recommended storage conditions.[3] Boiling point of aqueous solutions is approximately 100°C.[4] |

| Ionic Strength | High salt concentrations can potentially reduce its solubility and affect the stability of the formulation. |

| Compatibility with Anionic Surfactants | Forms complexes (coacervates) with anionic surfactants. This interaction is crucial for its deposition on hair from shampoos but can lead to instability if not properly formulated.[14] |

Silicone this compound

The stability of Silicone this compound is influenced by its silicone nature and, when supplied as an emulsion, the stability of the emulsion itself. The siloxane backbone can be susceptible to hydrolysis under extreme pH conditions.

Table 4: Stability Profile of Silicone this compound

| Stability Factor | Observations and Formulation Considerations |

| pH | Formulations containing Silicone this compound microemulsions are reported to be stable in a pH range of 3-7. Hydrolysis of the siloxane backbone can occur at very low or high pH. |

| Temperature | Generally stable at room temperature. Some products are noted to be heat tolerant, but temperatures above 80°C should be avoided. |

| Electrolytes | The stability of Silicone this compound microemulsions can be sensitive to high levels of electrolytes. |

| Compatibility | As a cationic polymer, it can interact with anionic ingredients. Compatibility with other silicones and oils is generally good. |

Experimental Protocols

Detailed experimental protocols are essential for accurately assessing the solubility and stability of these polymers in cosmetic formulations.

Solubility Determination

A standardized method for determining the solubility of polymers in water is the OECD Test Guideline 120: Solution/Extraction Behavior of Polymers in Water . This method is a modification of the flask method (OECD 105) and is more appropriate for polymers.

Experimental Workflow for Polymer Solubility (based on OECD 120)

Caption: Workflow for determining polymer solubility based on OECD 120.

Stability Testing

Cosmetic stability testing is performed to ensure that a product maintains its physical, chemical, and microbiological integrity under various storage and use conditions. There is no single standard protocol, but guidelines are provided by organizations such as the International Council for Harmonisation (ICH) and ISO/TR 18811:2018.

Experimental Workflow for Cosmetic Stability Testing

Caption: A generalized workflow for cosmetic product stability testing.

Interactions in Formulations

The performance of this compound polymers is significantly influenced by their interactions with other cosmetic ingredients, particularly anionic surfactants.

Interaction with Anionic Surfactants

Cationic polymers like Polythis compound interact with anionic surfactants to form complexes known as coacervates. This interaction is fundamental to the "2-in-1" shampoo technology, where the coacervate deposits on the hair during rinsing, delivering the conditioning agent.

Logical Relationship of Cationic Polymer-Anionic Surfactant Interaction

Caption: The process of coacervate formation and deposition.

Conclusion

Both Polythis compound and Silicone this compound are valuable conditioning agents in the cosmetic industry. Their effective use hinges on a thorough understanding of their solubility and stability profiles. Polythis compound offers the advantage of being water-soluble and stable over a broad pH and temperature range. Silicone this compound, while inherently water-insoluble, can be formulated into sophisticated delivery systems like microemulsions, providing unique sensory benefits. For optimal formulation development, it is imperative to conduct thorough solubility and stability studies, taking into account the complex interactions with other ingredients in the final product. The experimental protocols and logical relationships outlined in this guide provide a framework for the systematic evaluation of these versatile cosmetic ingredients.

References

- 1. Polythis compound | Vinylpyrrolidone/Vinylimidazolium | Cosmetic Ingredients Guide [ci.guide]

- 2. ewg.org [ewg.org]

- 3. POLYQUATERNIUM 16 - Ataman Kimya [atamanchemicals.com]

- 4. specialchem.com [specialchem.com]

- 5. ataman-chemicals.com [ataman-chemicals.com]

- 6. ewg.org [ewg.org]

- 7. cosmileeurope.eu [cosmileeurope.eu]

- 8. Silicone this compound/glycidoxy dimethicone crosspolymer - Descrizione [tiiips.com]

- 9. cosmileeurope.eu [cosmileeurope.eu]

- 10. Silicone this compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 11. Silicone this compound/Glycidoxy dimethicone crosspolymer - Surfactant - 表面活性剂百科 [surfactant.top]

- 12. prose.com [prose.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

In Vitro Toxicity Assessment of Quaternium-16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro toxicity assessment of Quaternium-16, a polymeric quaternary ammonium salt. The document summarizes available toxicological data, details relevant experimental protocols, and visualizes key processes to support safety and risk assessment activities. While comprehensive in vitro toxicity data specifically for this compound is limited in publicly accessible literature, this guide leverages data from a closely related notified polymer and established methodologies to provide a robust framework for its evaluation.

In Vitro Toxicity Data Summary

The following table summarizes the in vitro toxicity data available for a notified polymer closely related to this compound, as reported by the Australian Industrial Chemicals Introduction Scheme (AICIS). This information provides valuable insights into the potential toxicological profile of this compound.

| Toxicity Endpoint | Assay | Result | Conclusion | Reference |

| Genotoxicity | Bacterial Reverse Mutation Test (Ames Test) | No toxicologically significant increases in the frequency of revertant colonies with or without metabolic activation. | Non-mutagenic | [1] |

| Eye Irritation | Hen's Egg Test on Chorio-Allantoic Membrane (HET-CAM) | Predicted to be slightly irritating. | Slightly irritating | [1] |

| Skin Irritation | In vivo Rabbit Skin Irritation Test | Slightly irritating. | Slightly irritating | [1] |

Note: The data presented is for a notified polymer with a high molecular weight and is used as a surrogate for this compound due to the lack of specific public data on the latter.

Experimental Protocols

Detailed methodologies for key in vitro toxicity assays relevant to the assessment of this compound are outlined below. These protocols are based on internationally recognized guidelines.

Bacterial Reverse Mutation Test (Ames Test)

The bacterial reverse mutation assay is a widely used method to assess the mutagenic potential of a substance.[2][3][4][5][6] The test is typically conducted in accordance with the Organisation for Economic Co-operation and Development (OECD) Test Guideline 471.

Principle: This assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. These mutations render the bacteria unable to grow in a medium lacking the specific amino acid. The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize the required amino acid and form visible colonies on a minimal agar medium.

Procedure:

-

Bacterial Strains: At least five strains are recommended, including four S. typhimurium strains (TA98, TA100, TA1535, and TA1537 or TA97) and one E. coli strain (WP2 uvrA or WP2 uvrA (pKM101)).[5]

-

Metabolic Activation: Each strain is tested with and without a metabolic activation system (S9 mix) to account for metabolites that may be mutagenic.

-

Exposure: The test substance is mixed with the bacterial culture and either molten top agar (plate incorporation method) or a liquid medium (pre-incubation method) before being plated on minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.[4]

Hen's Egg Test on Chorio-Allantoic Membrane (HET-CAM) Assay

The HET-CAM assay is a well-established alternative method for assessing the eye irritation potential of a substance.[7][8]

Principle: This assay utilizes the chorio-allantoic membrane (CAM) of a developing hen's egg, which is a complete tissue with a vascular system. The response of the CAM to a test substance, including hemorrhage, lysis, and coagulation of blood vessels, is observed and scored to predict eye irritation potential.

Procedure:

-

Egg Preparation: Fertilized hen's eggs are incubated for 9 days. On day 9, the shell over the air sac is removed to expose the CAM.

-

Application: The test substance (typically 0.3 mL for liquids or 0.3 g for solids) is applied directly to the CAM surface.[7]

-

Observation: The CAM is observed for 5 minutes for the appearance of hemorrhage, vessel lysis, and coagulation.

-

Scoring: The time at which each of these three endpoints occurs is recorded. An irritation score (IS) is calculated based on the time of onset of these effects.

-

Classification: The IS is used to classify the substance's irritation potential (e.g., non-irritant, slight irritant, moderate irritant, or severe irritant).

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method

This test method, following OECD Test Guideline 439, is used to identify substances that are irritant to the skin.[9][10][11][12]

Principle: The assay uses a three-dimensional reconstructed human epidermis (RhE) model that mimics the biochemical and physiological properties of the human epidermis. Skin irritation potential is assessed by measuring the cytotoxicity of a test substance applied topically to the tissue model. Cell viability is typically determined using the MTT assay.

Procedure:

-

Tissue Model: Commercially available RhE models are used.

-

Application: The test substance is applied topically to the surface of the RhE tissue.

-

Exposure: Tissues are exposed to the test substance for a defined period (e.g., 60 minutes).

-

Incubation: After exposure, the tissues are rinsed and incubated in fresh medium for a post-exposure period (e.g., 42 hours).

-

Viability Assessment: Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells reduce the yellow MTT to a purple formazan, which is then extracted and quantified spectrophotometrically.

-

Classification: A substance is identified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[10]

Visualizations

The following diagrams illustrate key workflows and principles in the in vitro toxicity assessment of this compound.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. enfo.hu [enfo.hu]

- 3. A comparison of 24 chemicals in the six-well bacterial reverse mutation assay to the standard 100-mm Petri plate bacterial reverse mutation assay in two laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Redbook 2000: IV.C.1.a. Bacterial Reverse Mutation Test | FDA [fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. The HET-CAM, a Useful In Vitro Assay for Assessing the Eye Irritation Properties of Cosmetic Formulations and Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]

- 11. eurolab.net [eurolab.net]

- 12. Human Skin Model Test - Eurofins Medical Device Testing [eurofins.com]

Environmental Fate and Biodegradability of Silicone Quaternium-16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicone Quaternium-16 is a complex polymeric quaternary ammonium salt of a silicone polymer, valued in the cosmetic and personal care industries for its conditioning properties for hair and skin.[1][2] As with many synthetic compounds, understanding its environmental fate and biodegradability is crucial for a comprehensive environmental risk assessment. This technical guide provides an in-depth overview of the expected environmental behavior of Silicone this compound, drawing upon data from analogous silicone polymers and quaternary ammonium compounds, in the absence of specific public data for this molecule. It also details the standard experimental protocols for assessing its environmental persistence and degradation pathways.

Chemical Identity and Properties

Silicone this compound is a polymeric siloxane, characterized by a backbone of repeating silicon-oxygen (Si-O) units with organic substituents.[2] The presence of quaternary ammonium groups imparts a positive charge to the molecule, making it a cationic polymer. This structure dictates its environmental interactions, particularly its affinity for negatively charged surfaces such as sewage sludge, sediment, and soil particles.[3][4]

Environmental Fate

The environmental fate of Silicone this compound is governed by a combination of transport and transformation processes, including partitioning, hydrolysis, biodegradation, and photodegradation.

Partitioning and Adsorption

Due to its polymeric nature and cationic charge, Silicone this compound is expected to have a strong tendency to adsorb to negatively charged organic matter and minerals in soil and sediment.[3][4] This partitioning behavior significantly influences its bioavailability and the primary degradation pathways. In wastewater treatment plants, it is anticipated that the majority of Silicone this compound will be removed from the aqueous phase through sorption to sewage sludge.[4]

Hydrolysis

The siloxane (Si-O) backbone of silicones can undergo hydrolysis, particularly in the presence of clay minerals in soil.[5][6] This abiotic process is a key initial step in the degradation of polydimethylsiloxane (PDMS), the foundational structure of many silicones.[5] The rate of hydrolysis is influenced by factors such as soil moisture and pH.[6][7] While specific data for Silicone this compound is unavailable, the general mechanism involves the cleavage of the siloxane bonds to form smaller, water-soluble silanols, such as dimethylsilanediol (DMSD).[1][5]

Biodegradation

While high molecular weight silicones are generally not readily biodegradable, their hydrolysis products can be.[5][8] The primary hydrolysis product of PDMS, dimethylsilanediol (DMSD), has been shown to be biodegradable by certain microorganisms, ultimately being mineralized to silica, carbon dioxide, and water.[1][5] Therefore, the overall biodegradation of Silicone this compound is likely a two-step process: abiotic hydrolysis followed by microbial degradation of the smaller, more bioavailable fragments.

Photodegradation

Volatile hydrolysis products of silicones that partition to the atmosphere can undergo photodegradation.[9] This process, driven by hydroxyl radicals in the presence of sunlight, further breaks down the silicone fragments into their inorganic constituents.[10] For the non-volatile Silicone this compound, this pathway is likely of secondary importance and would only apply to any volatile degradation products.

Bioaccumulation Potential

The bioaccumulation potential of Silicone this compound is expected to be low. While some quaternary ammonium compounds have shown a potential for bioaccumulation, the high molecular weight of this polymeric silicone likely limits its ability to pass through biological membranes.[11][12][13][14] Furthermore, its strong adsorption to solids reduces its concentration in the water column and thus its availability for uptake by aquatic organisms.[4]

Quantitative Data Summary

| Parameter | Expected Value/Behavior for Silicone this compound | Rationale/Analogous Compound Data |

| Ready Biodegradability | Not readily biodegradable | High molecular weight polymers generally fail ready biodegradability tests. Silicone Quaternium-22 is not considered readily biodegradable. |

| Hydrolysis Half-Life | Dependent on pH and soil moisture | PDMS hydrolysis is catalyzed by clay minerals and is faster in drier soils.[6] Hydrolysis rates for PDMS vary from days to months depending on conditions.[7] |

| Adsorption Coefficient (Koc) | High | Cationic polymers strongly adsorb to negatively charged soil and sediment organic carbon. Quaternary ammonium compounds exhibit strong sorption.[4] |

| Bioaccumulation Factor (BCF) | Low | High molecular weight and strong adsorption limit bioavailability. |

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to determine the environmental fate of Silicone this compound.

OECD 301F: Ready Biodegradability - Manometric Respirometry Test

This test evaluates the potential for rapid and ultimate biodegradation of a chemical in an aerobic aqueous medium.

Methodology:

-

Test System: A known volume of mineral medium is inoculated with microorganisms from a domestic wastewater treatment plant.

-

Test Substance Addition: A known concentration of Silicone this compound (as the sole source of organic carbon) is added to the test flasks.

-

Incubation: The flasks are sealed and incubated in the dark at a constant temperature (typically 20-24°C) with continuous stirring for 28 days.

-

Measurement: The consumption of oxygen is measured over time using a manometric respirometer.

-

Data Analysis: The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.

-

Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[15][16][17][18]

OECD 111: Hydrolysis as a Function of pH

This test determines the rate of abiotic hydrolysis of a chemical in sterile aqueous buffer solutions at different pH values.

Methodology:

-

Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance Addition: A known concentration of Silicone this compound is added to each buffer solution.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, or a more environmentally relevant temperature for a detailed study) for a defined period.

-

Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the parent substance and any major hydrolysis products using a suitable analytical method (e.g., HPLC-MS).

-

Data Analysis: The rate of hydrolysis is determined, and the half-life (DT50) at each pH is calculated.[19][20][21][22][23]

OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method

This test measures the adsorption and desorption of a chemical to and from soil.

Methodology:

-

Soil Selection: A minimum of five different soil types with varying organic carbon content, clay content, and pH are used.

-

Adsorption Phase:

-

Aqueous solutions of Silicone this compound (often radiolabeled for ease of detection) at various concentrations are prepared in a 0.01 M CaCl2 solution.

-

Known masses of soil are equilibrated with the test solutions by shaking for a predetermined time at a constant temperature.

-

The soil and aqueous phases are separated by centrifugation.

-

The concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

-

Desorption Phase:

-

The soil from the adsorption phase is re-suspended in a fresh CaCl2 solution and shaken for the same equilibration time.

-

The phases are separated, and the concentration of the test substance in the aqueous phase is measured to determine the amount desorbed.

-

-

Data Analysis: The adsorption (Kd) and desorption (Kdes) coefficients, as well as the organic carbon-normalized adsorption coefficient (Koc), are calculated.[24][25][26][27][28]

Visualizations

Diagram of the Proposed Environmental Degradation Pathway of Silicone this compound

Caption: Proposed environmental degradation pathway for Silicone this compound.

Experimental Workflow for OECD 301F Ready Biodegradability Test

Caption: Workflow for the OECD 301F ready biodegradability test.

Experimental Workflow for OECD 111 Hydrolysis Test

Caption: Workflow for the OECD 111 hydrolysis as a function of pH test.

Conclusion

While specific experimental data for Silicone this compound is lacking in the public domain, a scientific assessment based on the known environmental behavior of high molecular weight silicones and quaternary ammonium compounds suggests a low potential for persistence and bioaccumulation. The primary environmental fate pathway is expected to be strong adsorption to soil and sediment, followed by slow abiotic hydrolysis of the siloxane backbone. The resulting smaller, water-soluble silanols are then amenable to biodegradation by microorganisms, ultimately leading to mineralization. Photodegradation may play a role for any volatile degradation products. To definitively determine the environmental risk profile of Silicone this compound, empirical data generated using standardized OECD test protocols for ready biodegradability, hydrolysis, and adsorption/desorption are required.

References

- 1. nlc-bnc.ca [nlc-bnc.ca]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. dtsc.ca.gov [dtsc.ca.gov]

- 4. Assessment of ecological hazards and environmental fate of disinfectant quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Degradation of polydimethylsiloxane fluids in the environment--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scientificspectator.com [scientificspectator.com]

- 8. Environmental degradation pathways for the breakdown of polydimethylsiloxanes - PubMed [pubmed.ncbi.nlm.nih.gov]